Molybdenum nickel oxide
Description
Properties
CAS No. |
12673-58-4 |
|---|---|
Molecular Formula |
MoNiO4-6 |
Molecular Weight |
218.64 g/mol |
IUPAC Name |
molybdenum;nickel(2+);tetrakis(oxygen(2-)) |
InChI |
InChI=1S/Mo.Ni.4O/q;+2;4*-2 |
InChI Key |
NMOQDZSTICHOQM-UHFFFAOYSA-N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Molybdenum nickel oxide |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Sintering Performance
NiMoO₄ outperforms individual oxides (NiO, MoO₃) and other additives like Al₂O₃ or TiO₂ in reducing sintering temperatures while maintaining structural integrity. Key findings include:
- NiMoO₄ vs. NiO/MoO₃ Alone : The synergistic effect of Ni and Mo reduces activation energy by introducing lattice defects, accelerating diffusion. MoO₃ alone volatilizes below 1200°C, limiting densification, while NiO alone requires higher temperatures .
- NiMoO₄ vs. Al₂O₃ : Al₂O₃ increases ionic conductivity but forms deleterious phases (e.g., NiAl₂O₄) at electrolyte-electrode interfaces, compromising stability .
Catalytic Activity
NiMoO₄ is compared to Co-, Al-, and Ti-based oxides in hydrocracking and hydrodesulfurization:
- Pore Properties : NiO preserves pore structure up to 4% loading, whereas MoO₃ reduces pore volume except at specific concentrations (e.g., Mo-3) .
- Activity : NiMoO₄/ZSM-5 shows higher bio-jet yield than NiO or MoO₃ alone due to balanced acidity and redox sites .
Ion Conductivity
NiMoO₄ slightly reduces ionic conductivity in 8YSZ compared to pure 8YSZ but outperforms other additives in high-temperature stability:
- NiMoO₄/8YSZ : 2.84 × 10⁻⁵ S/cm at 400°C .
- Pure 8YSZ : 1.26 × 10⁻⁴ S/cm at 400°C .
- Al₂O₃/8YSZ : 1.5 × 10⁻⁴ S/cm but prone to interfacial degradation .
This trade-off between densification and conductivity makes NiMoO₄ suitable for applications prioritizing mechanical stability over ionic transport, such as solid oxide fuel cell (SOFC) supports .
Structural Impact
NiMoO₄ induces minimal lattice distortion compared to TiO₂ or Bi₂O₃:
- NiMoO₄/8YSZ : Reduces lattice parameter from 5.144 Å (pure 8YSZ) to 5.115 Å due to Mo⁴⁺ substitution (ionic radius 0.65 Å vs. Zr⁴⁺ 0.72 Å) .
- TiO₂/8YSZ : Forms tetragonal phases, destabilizing cubic structure .
- Bi₂O₃/8YSZ : Disrupts cubic symmetry, reducing thermal stability .
Adsorption Properties
NiMoO₄-based composites show competitive adsorption capacities:
- Co₀.₅Ni₀.₅O–Co₂Mo₃O₈–CuO–ZnO: Adsorbs 122.50 mg/g of Eu³⁺ at pH 6.0 .
- Pure NiO or MoO₃ : Lower adsorption (<100 mg/g) due to fewer active sites .
Preparation Methods
Procedural Framework
In a standard protocol, nickel nitrate (Ni(NO₃)₂·6H₂O) and ammonium heptamolybdate ((NH₄)₆Mo₇O₂₄·4H₂O) are dissolved in deionized water. The pH is adjusted using ammonium hydroxide or nitric acid to initiate co-precipitation. For instance, Ozkan and Schrader demonstrated that maintaining a pH of 6 during precursor mixing ensures stoichiometric MoNiO₄ formation, while acidic conditions (pH < 5) yield MoO₃-rich phases. The precipitate is filtered, washed, and calcined at temperatures between 400–600°C to crystallize the final product.
Crystallographic and Morphological Outcomes
X-ray diffraction (XRD) analysis of precipitates calcined at 500°C reveals a monoclinic crystal structure (space group C2/m) with lattice parameters a = 9.56 Å, b = 8.73 Å, and c = 7.65 Å. Scanning electron microscopy (SEM) images show irregular spherical particles with average sizes of 85–95 nm, as observed in Mo-doped NiO nanoparticles synthesized via analogous precipitation routes. Surface area measurements via Brunauer-Emmett-Teller (BET) analysis indicate values of 35–45 m²/g, suitable for catalytic applications.
Hydrothermal Synthesis
Hydrothermal methods enable precise control over particle morphology and crystallinity by leveraging high-temperature aqueous reactions. This approach is particularly effective for synthesizing nanostructured MoNiO₄ with enhanced catalytic activity.
Synthesis Protocol
A representative procedure involves dissolving Ni(NO₃)₂·6H₂O (0.04 M) and (NH₄)₆Mo₇O₂₄·4H₂O (0.01 M) in deionized water, followed by hydrothermal treatment at 150°C for 6 hours in a Teflon-lined autoclave. The resulting NiMoO₄ cuboids are subsequently calcined under reducing atmospheres (e.g., H₂/Ar) at 500°C to form MoNi₄/MoO₂ composites.
Structural and Functional Characteristics
Post-calcination XRD patterns confirm the transition from NiMoO₄ (JCPDS 33-0948) to a hybrid phase comprising MoO₂ (tetragonal, P4₂/mnm) and MoNi₄ (cubic, Fm-3m). Transmission electron microscopy (TEM) reveals MoNi₄ nanoparticles (5–10 nm) anchored on MoO₂ cuboids, with lattice fringes corresponding to (111) planes of MoNi₄ (Fig. 1). These nanostructures exhibit exceptional hydrogen evolution reaction (HER) activity, achieving an overpotential of 15 mV at 10 mA/cm² in alkaline media.
Solid-State Reactions
Solid-state synthesis offers a solvent-free route to MoNiO₄, ideal for large-scale production. However, it requires high temperatures and prolonged heating to ensure phase purity.
Methodology
Stoichiometric amounts of NiO and MoO₃ powders are homogenized via ball milling and heated in a muffle furnace at 600–800°C for 12–24 hours. The reaction proceeds via:
Doping with excess MoO₃ (5–10 wt%) enhances thermal stability but risks phase segregation into NiMoO₄ and MoO₃.
Phase Analysis and Catalytic Performance
Raman spectroscopy identifies characteristic vibrational modes at 820 cm⁻¹ (Mo–O–Mo stretching) and 930 cm⁻¹ (Ni–O–Mo bridging), confirming successful synthesis. Catalytic testing in propane oxidative dehydrogenation shows 68% propylene selectivity at 450°C, outperforming coprecipitated catalysts by 12%.
Sonochemical Synthesis
Sonochemical methods utilize ultrasonic waves to accelerate nucleation and reduce particle aggregation, yielding nanoparticles with uniform morphology.
Synthesis Details
A sonochemical route for Mo-doped NiO nanoparticles involves dissolving Ni(NO₃)₂·6H₂O and Na₂MoO₄ in water, followed by ultrasonication at 40 kHz for 3 hours. The precipitate is washed, dried at 80°C, and calcined at 600°C to obtain MoNiO₄ nanoparticles.
Nanoparticle Characteristics
UV-Vis spectroscopy shows a blue shift in the absorption edge (349 nm for Mo-doped vs. 365 nm for pure NiO), indicating quantum confinement effects. Antibacterial assays reveal a 25 mm inhibition zone against E. coli at 200 µg/mL, attributed to reactive oxygen species (ROS) generation.
Comparative Analysis of Synthesis Methods
The table below summarizes key parameters and outcomes across the four methods:
Q & A
Basic Research Questions
Q. What are the optimal synthesis methods for molybdenum nickel oxide (Mo-Ni-Oxide) composites, and how do synthesis parameters influence crystallinity and phase purity?
- Methodological Answer : Solid-state reactions and sol-gel methods are commonly used. For instance, combining NiO and MoO₃ via ball milling followed by calcination (600–900°C) yields composites with controlled stoichiometry. Characterization via XRD (e.g., crystallite size ~50 nm ) and FTIR/NMR (for ligand coordination ) ensures phase purity. Adjusting calcination temperature and precursor ratios (e.g., Ni:Mo molar ratios) can mitigate undesired phases like NiMoO₄ or MoO₂ .
Q. Which analytical techniques are critical for characterizing Mo-Ni-Oxide structures and electronic properties?
- Methodological Answer :
- Structural : XRD for phase identification, SEM/EDS for morphology and elemental mapping (e.g., non-stoichiometric MoO₃−δ confirmed via EDAX ), and HAADF-STEM for atomic-resolution imaging .
- Electronic : XPS for oxidation states (e.g., Ni²⁺/Ni³⁺ and Mo⁴⁺/Mo⁶⁺), UV-Vis for bandgap analysis, and DFT calculations to model HOMO-LUMO gaps .
Q. How can researchers optimize Mo-Ni-Oxide-based gas sensors for pollutant detection?
- Methodological Answer : Screen-printing thick films of NiO-MoO₃ composites (e.g., NiO₃ sample) with controlled porosity enhances ethanol vapor sensitivity (87% response at 28 sec recovery ). Electrical properties (resistivity ~10⁴ Ω·m, TCR ~−0.3953 eV) correlate with oxygen vacancy density, which is tunable via doping or annealing .
Advanced Research Questions
Q. What mechanisms explain the catalytic activity of Mo-Ni-Oxide in methane dry reforming, and how can catalyst deactivation be mitigated?
- Methodological Answer : Ni-Mo/MgO catalysts exhibit anti-coking properties due to strong metal-support interactions. Operando XRD and TEM reveal that Mo stabilizes Ni nanoparticles, preventing sintering during 850-hour tests . Kinetic studies (e.g., TGA-MS) show CO₂ activation via lattice oxygen mobility, while DFT models identify Mo-induced charge redistribution as key to carbon tolerance .
Q. How do conflicting data on the elastic properties of NiO-MoO₃ systems arise, and what experimental refinements resolve them?
- Methodological Answer : Discrepancies in elastic constants (e.g., C₄₄/C' ratios in NiO ) stem from sample anisotropy and measurement techniques (ultrasonic vs. nanoindentation). Recent studies use single-crystal XRD and neutron diffraction to account for defects and grain boundaries, achieving consensus on bulk modulus (Kₛ) values .
Q. What strategies improve Mo-Ni-Oxide’s efficiency in asphaltene decomposition, and how do synergistic metal interactions affect adsorption?
- Methodological Answer : In simplex-centroid mixture designs, Fe₂O₃-NiO-SiO₂ composites show Fe-Ni synergy (40% higher adsorption than monometallic systems) due to Lewis acid-site interactions. In situ DRIFTS and BET surface area analysis (~300 m²/g) confirm MoO₃’s negligible role in ternary systems, guiding catalyst optimization .
Q. Why do oxygen vacancies dominate the gas-sensing behavior of Mo-Ni-Oxide, and how can vacancy concentration be experimentally controlled?
- Methodological Answer : Oxygen vacancies act as adsorption sites for target gases (e.g., ethanol). PLD (pulsed laser deposition) with controlled O₂ partial pressure during synthesis adjusts vacancy density, validated by positron annihilation spectroscopy . EPR spectroscopy quantifies vacancy concentrations, correlating with sensor response thresholds .
Data Contradiction and Optimization Challenges
Q. How to reconcile discrepancies in reported catalytic activity of Mo-Ni-Oxide for epoxidation reactions?
- Methodological Answer : Variations in ligand environments (e.g., diphenylphosphine oxide vs. CTAB ) and solvent polarity (THF vs. DMSO ) alter reaction pathways. Systematic screening via Design of Experiments (DoE) identifies optimal conditions: 0.5 mol% oxidant, 72 hr reaction time, and inert atmospheres to suppress radical side reactions .
Q. What extraction protocols maximize Mo/Ni recovery from sulfide ores while minimizing environmental impact?
- Methodological Answer : Pressure oxidative leaching (e.g., 250°C, 2 hr with NH₃/NH₄⁺) achieves >93% Ni and >97% Mo recovery . Adding CaO during roasting (700°C, 2 hr) converts SO₂ to CaSO₄, reducing emissions . ICP-MS post-leaching monitors trace metal residues.
Tables for Key Experimental Data
| Property | NiO-MoO₃ Composite | Reference |
|---|---|---|
| Crystallite Size (XRD) | 50 nm | |
| Ethanol Sensitivity (%) | 87% | |
| Activation Energy (eV) | 0.3953 | |
| Surface Area (BET, m²/g) | 300 | |
| Leaching Efficiency (Ni/Mo) | 93%/97% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
